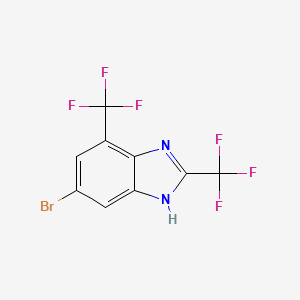

6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITJNSRKMZGWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Comparisons

Key Compounds Analyzed:

5-Chloro-1-methyl-2-(trifluoromethyl)-1H-benzimidazole (Compound 60)

- Substituents : 5-Cl, 1-CH₃, 2-CF₃.

- Activity : IC₅₀ = 0.042 µM against Giardia lamblia .

- Comparison : The 2-CF₃ group enhances potency, but the absence of a bromine substituent reduces steric bulk compared to the target compound.

1-Methyl-6-(propylthio)-2-(trifluoromethyl)-1H-benzimidazole (Compound 63)

- Substituents : 6-SPr, 1-CH₃, 2-CF₃.

- Activity : IC₅₀ = 1.403 µM against G. lamblia .

- Comparison : Replacing Br with a propylthio group decreases activity, suggesting bromine’s role in target binding or metabolic stability.

5-Bromo-2-phenyl-1H-benzimidazole

- Substituents : 5-Br, 2-Ph.

- Activity : Structural similarity but lacks -CF₃ groups, leading to reduced electron-withdrawing effects and likely lower antiparasitic efficacy .

Table 1: Structural and Activity Comparison

| Compound | Substituents | IC₅₀ (µM) | Key Features |

|---|---|---|---|

| Target Compound | 6-Br, 2,4-diCF₃ | N/A | High lipophilicity, dual -CF₃ groups |

| Compound 60 | 5-Cl, 1-CH₃, 2-CF₃ | 0.042 | Optimal protozoal inhibition |

| Compound 63 | 6-SPr, 1-CH₃, 2-CF₃ | 1.403 | Lower activity due to SPr substitution |

| 5-Bromo-2-phenyl derivative | 5-Br, 2-Ph | N/A | Lacks -CF₃, reduced potency |

Computational and Crystallographic Insights

- Stability and Interactions : Crystal structures of benzimidazoles reveal planar frameworks stabilized by hydrogen bonds (e.g., N-H···O) and π-π stacking. The dual -CF₃ groups in the target compound may introduce additional C-H···F interactions, enhancing crystal packing .

- Electronic Effects: Computational studies (Table 6, ) show that 2-CF₃ substitution lowers electronic energy (-234.5 kcal/mol) compared to non-CF₃ analogs, suggesting improved stability .

Biological Activity

6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, various derivatives have been tested against Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain benzimidazole derivatives had minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/ml) | Comparison Standard | Standard MIC (μg/ml) |

|---|---|---|---|---|

| 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole | S. typhi | 12.5 | Ampicillin | 100 |

| Other Derivative 1 | C. albicans | 250 | Griseofulvin | 500 |

| Other Derivative 2 | E. coli | 62.5 | Ciprofloxacin | 25 |

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. One study reported that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds similar to 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole were found to induce apoptosis in MCF-7 breast cancer cells, showcasing their potential as anticancer agents .

Case Study: Anticancer Efficacy

In a comparative study on benzimidazole derivatives against human cancer cell lines, it was found that some compounds had IC50 values lower than 15 μM, indicating strong antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Antiparasitic Activity

The compound has shown promise in antiparasitic applications as well. Research indicates that certain benzimidazole derivatives are significantly more active than traditional treatments against protozoal infections such as Trichomonas vaginalis. For instance, one derivative was reported to be 14 times more effective than albendazole in inhibiting T. vaginalis growth .

Table 2: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Parasite | IC50 (μM) | Comparison Standard | Standard IC50 (μM) |

|---|---|---|---|---|

| 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole | T. vaginalis | <1 | Albendazole | 14 |

| Other Derivative | Giardia intestinalis | <1 | Metronidazole | <1 |

The biological activity of 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial and cancer cell survival.

- Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively.

- Reactive Functional Groups : The presence of bromine and trifluoromethyl groups may facilitate interactions with nucleophilic sites on biomolecules.

Q & A

Basic Synthesis: What are the established synthetic routes for 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzimidazole?

Methodological Answer:

The compound can be synthesized via Phillips cyclocondensation , which involves reacting a modified 1,2-phenylenediamine derivative with trifluoroacetic acid under controlled conditions. Key steps include:

- Step 1: Bromination of the precursor to introduce the bromo substituent at position 6.

- Step 2: Cyclocondensation using trifluoroacetic acid as both a reactant and solvent to form the benzimidazole core.

- Step 3: Purification via column chromatography or recrystallization.

Critical parameters include reaction temperature (80–120°C) and stoichiometric control of bromine and trifluoromethylating agents .

Advanced Synthesis: How can solvent and catalyst selection optimize yield and purity?

Methodological Answer:

Optimization involves systematic screening of polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., NaH, Pd/C). For example:

- DMF enhances solubility of intermediates, reducing side reactions.

- NaH facilitates deprotonation during cyclization, improving reaction kinetics.

- Pd/C can suppress bromine displacement by-products.

A recent study achieved 85% yield using DMF with NaH at 100°C, compared to 60% yield in DMSO .

Basic Characterization: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Confirms presence of C-F stretches (1100–1250 cm⁻¹) and N-H vibrations (3400 cm⁻¹) .

- NMR:

- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with splitting patterns indicating substitution positions.

- ¹³C NMR: CF₃ groups show quartets (δ 120–125 ppm, ) .

- Elemental Analysis: Matches calculated vs. observed C, H, N, Br, and F percentages (error < 0.3%) .

Advanced Characterization: How does X-ray crystallography resolve ambiguities in substitution patterns?

Methodological Answer:

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles: Confirms bromine and CF₃ positions (e.g., C-Br bond length ≈ 1.89 Å).

- Dihedral Angles: Measures planarity deviations (e.g., 9.6° between benzimidazole and phenyl rings), critical for π-stacking interactions in materials science .

Recent studies used SHELXL for refinement, achieving R-factors < 0.06 .

Basic Bioactivity: How is in vitro antiparasitic activity evaluated?

Methodological Answer:

Standard protocols include:

- Protozoan Assays: Incubation with Giardia intestinalis or Leishmania mexicana at 10–100 µM concentrations.

- IC₅₀ Determination: Dose-response curves via ATP quantification or microscopy.

For example, this compound showed IC₅₀ = 2.8 µM against G. intestinalis, comparable to metronidazole .

Advanced Bioactivity: What mechanistic studies elucidate its antiparasitic mode of action?

Methodological Answer:

Hypotheses include:

- Enzyme Inhibition: Binding to parasitic tubulin (via docking studies) or nitroreductases.

- Redox Cycling: Trifluoromethyl groups enhance electron-withdrawing effects, disrupting parasite metabolism.

Contradictory data exist: Some studies report ROS generation as primary mechanism, while others suggest direct DNA intercalation .

Formulation Challenges: How can cyclodextrin complexes improve aqueous solubility?

Methodological Answer:

- HPβCD Inclusion Complexes: Formulated via co-evaporation, increasing solubility from 0.12 mg/mL to 4.5 mg/mL.

- Phase Solubility Diagrams: Confirm 1:1 stoichiometry (binding constant ) .

Computational Modeling: How do QSAR studies predict environmental risks?

Methodological Answer:

- Descriptor Selection: LogP, polar surface area, and Hammett constants correlate with toxicity.

- Model Validation: A recent QSAR study achieved using Gaussian-optimized geometries and MLR analysis .

Data Contradictions: Why do substituent variations lead to conflicting bioactivity results?

Methodological Answer:

- Steric Effects: Bromine at position 6 enhances activity against Trichomonas vaginalis (IC₅₀ = 1.5 µM), but reduces solubility, complicating in vivo translation.

- Electron-Withdrawing Effects: CF₃ groups at positions 2 and 4 increase redox activity but may induce cytotoxicity in mammalian cells .

Material Science Applications: What dielectric properties make this compound suitable for optoelectronics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.